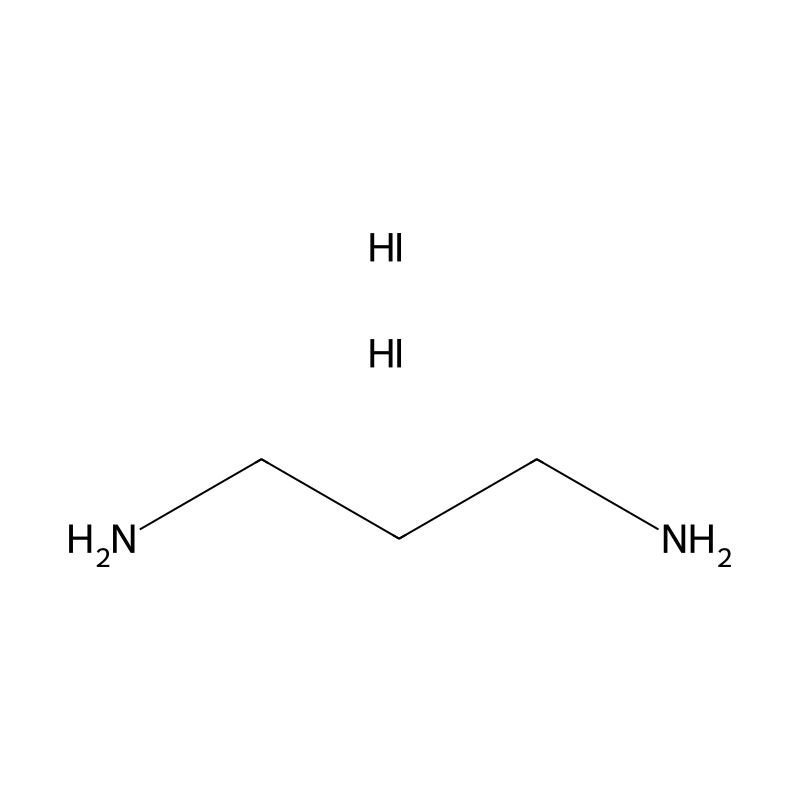

1,3-Diaminopropane dihydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Diaminopropane dihydroiodide (PDADI) is an organic ammonium salt primarily used as a spacer cation or surface passivation agent in the fabrication of perovskite-based optoelectronic devices, particularly solar cells. Its role is to form or modify low-dimensional (2D or quasi-2D) perovskite structures, which can enhance the environmental and operational stability of the final device compared to standard 3D perovskite formulations. The specific three-carbon chain length of the diaminopropane cation and the iodide counter-ion are critical design features that influence lattice strain, defect density, and charge carrier dynamics in the perovskite film.

Substituting 1,3-diaminopropane dihydroiodide (PDADI) with other halide salts (e.g., dihydrobromide) or different alkyl chain diamines is not a chemically equivalent choice in perovskite formulation. The choice of halide directly influences the perovskite's lattice parameters and electronic bandgap, meaning a switch from iodide to bromide will fundamentally alter the material's optoelectronic properties. Similarly, the three-carbon spacer of PDADI provides a specific geometric fit that effectively passivates surface defects and relieves lattice strain. Using shorter or longer alkyl chains (e.g., from 1,2-diaminoethane or 1,4-diaminobutane) disrupts this precise structural matching, which can lead to increased defect formation, poorer film quality, and reduced device performance and stability.

References

- [1] Sutter-Fella, C. M., et al. Cesium Lead Halide Perovskites with Improved Stability for Tandem Solar Cells. ACS Energy Letters, 1(1), 269–274 (2016).

- [2] Du, M., et al. Smoothing out the surfaces of wide-bandgap perovskite solar cells. APL Materials (2024).

- [3] Chen, Y., et al. Tailoring Interlayer Spacers for Efficient and Stable Formamidinium-Based Low-Dimensional Perovskite Solar Cells. Advanced Functional Materials, 2200341 (2022).

Superior Thermal Stability in Perovskite Solar Cells vs. Monoammonium Passivators

In a direct comparison of surface passivation agents for p-i-n perovskite solar cells (PSCs), devices modified with 1,3-diaminopropane dihydroiodide (PDADI) demonstrated significantly enhanced thermal stability over those treated with a common monoammonium analog, propylamine hydroiodide (PAI). Unencapsulated PSCs treated with PDADI retained 91% of their initial power conversion efficiency (PCE) after 1300 hours of continuous heating at 65 °C in a nitrogen environment, showcasing the superior stabilizing effect conferred by the diammonium iodide structure.

| Evidence Dimension | Power Conversion Efficiency (PCE) Retention |

| Target Compound Data | 91% of initial PCE retained |

| Comparator Or Baseline | Propylamine hydroiodide (PAI)-treated device (qualitatively inferior stability) |

| Quantified Difference | Significantly improved thermal stability over monoammonium analog |

| Conditions | 1300 hours of storage at 65 °C in a N₂ glove box, unencapsulated p-i-n perovskite solar cells. |

For applications requiring long-term operational stability under thermal stress, selecting PDADI over simpler monoammonium salts provides a quantifiable advantage in device lifetime and performance retention.

Dramatically Reduces Non-Radiative Recombination Compared to Untreated Perovskite Films

Treatment of perovskite films with 1,3-diaminopropane dihydroiodide (PDADI) leads to a substantial reduction in non-radiative recombination, a key loss mechanism in solar cells. Time-resolved photoluminescence (TRPL) spectroscopy showed that the charge carrier lifetime in PDADI-treated films was significantly longer than in untreated (control) films. This indicates more effective passivation of surface defects, which is further supported by a pronounced increase in steady-state photoluminescence (PL) intensity for the PDADI-treated sample compared to the control.

| Evidence Dimension | Charge Carrier Lifetime & PL Intensity |

| Target Compound Data | Significantly longer carrier lifetime and higher PL intensity |

| Comparator Or Baseline | Untreated (Control) perovskite film (shorter lifetime, lower PL intensity) |

| Quantified Difference | Qualitatively significant increase in carrier lifetime, indicating reduced defect density. |

| Conditions | Time-resolved and steady-state photoluminescence spectroscopy on perovskite films. |

This directly translates to higher device efficiency, as reduced non-radiative recombination allows more charge carriers to be collected, boosting the open-circuit voltage (Voc) and overall performance.

Enables Higher Power Conversion Efficiency in Final Devices

The use of 1,3-diaminopropane dihydroiodide as a surface passivation layer directly results in higher-performing solar cells. In one study, p-i-n perovskite solar cells modified with PDADI achieved a champion power conversion efficiency (PCE) of 25.09% (certified 24.58%). This performance was substantially higher than the control device without passivation, which is a direct consequence of the improved film quality and reduced recombination losses enabled by PDADI.

| Evidence Dimension | Power Conversion Efficiency (PCE) |

| Target Compound Data | 25.09% (certified 24.58%) |

| Comparator Or Baseline | Control device (untreated) |

| Quantified Difference | Significant increase in PCE over the baseline. |

| Conditions | Inverted (p-i-n) perovskite solar cell architecture. |

For researchers and manufacturers targeting the highest efficiency levels, incorporating PDADI is a proven strategy to boost final device performance beyond baseline capabilities.

High-Efficiency Perovskite/Silicon Tandem Solar Cells

PDADI is critical for passivating the perovskite surface on textured silicon, a standard industrial substrate. This application enables reduced interfacial recombination and improved charge transport, leading to certified tandem cell efficiencies exceeding 33%. This makes it a key material for developing next-generation, high-performance tandem photovoltaics compatible with existing silicon manufacturing lines.

Fabrication of Thermally Stable Wide-Bandgap Perovskite Solar Cells

The compound is used to fabricate wide-bandgap (WBG) PSCs with enhanced environmental stability. PDADI treatment simultaneously eases lattice strain and inhibits phase separation, leading to devices that can maintain over 90% of their initial PCE after 1,500 hours of operation. This is essential for the top cell in tandem architectures and for standalone semi-transparent solar cell applications.

Improving Performance and Longevity in Inverted (p-i-n) PSC Architectures

As a surface modifier at the perovskite/electron transport layer interface, PDADI effectively reduces defect density and non-radiative recombination. This directly leads to higher open-circuit voltage and fill factor, pushing the efficiency of p-i-n devices to over 25% while simultaneously improving their long-term thermal stability.

References

- [1] Er-Raji, O., et al. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells. University of Freiburg Press Release (2025).

- [3] Du, M., et al. Smoothing out the surfaces of wide-bandgap perovskite solar cells. APL Materials (2024).

- [4] Jiang, Q., et al. Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells with Over 25% Efficiency. Advanced Materials, 34(28), 2201944 (2022).

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant